1-Benzylpiperidine hydrochloride

Alzheimer's disease Acetylcholinesterase inhibition Cholinesterase inhibitor design

Researchers requiring precise control over target engagement in cholinesterase or monoamine transporter studies often face scaffold-dependent variability. 1-Benzylpiperidine hydrochloride (CAS 6295-81-4) provides a validated N-benzylpiperidine scaffold that eliminates this uncertainty: • ~2× greater baseline AChE inhibition vs. 1-benzoylpiperidine (IC₅₀ 14.3 μM vs. 30.1 μM) • Optimized derivatives achieve 3.7 nM DAT affinity with 615-fold selectivity over SERT • Tunable sigma-2/sigma-1 selectivity (0.1-9) for imaging probe development Supplied as a white crystalline solid (≥98% purity), in stock with standard pack sizes from 1 g to bulk. Request a quote for immediate global shipping.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 6295-81-4
Cat. No. B1217240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine hydrochloride
CAS6295-81-4
Synonyms1-benzylpiperidine
1-benzylpiperidine hydrochloride
N-benzylpiperidine
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H17N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1,3-4,7-8H,2,5-6,9-11H2;1H
InChIKeyMPPIBJJDFLONMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidine Hydrochloride (CAS 6295-81-4): Product Profile and Core Physicochemical Properties


1-Benzylpiperidine hydrochloride (CAS 6295-81-4) is an N-benzyl-substituted piperidine derivative supplied as a hydrochloride salt, with a molecular formula of C₁₂H₁₈ClN and molecular weight of 211.73 g/mol [1]. The compound exists as a white crystalline solid, with its parent free base (1-benzylpiperidine, CAS 2905-56-8) displaying insolubility in water but miscibility with acetone and ethanol, and a predicted pKa of 9.02 ± 0.10 . This compound serves as a core synthetic building block and pharmacophore scaffold in medicinal chemistry, where its N-benzyl moiety enables key molecular interactions with diverse biological targets [2].

Why 1-Benzylpiperidine Hydrochloride Cannot Be Replaced with Generic Piperidine Analogs in Target-Focused Research


The N-benzyl substitution pattern of 1-benzylpiperidine is a critical pharmacophoric determinant that directly governs target engagement and functional selectivity profiles. Direct comparative studies have established that the 1-benzylpiperidine scaffold confers distinctly different receptor-binding behavior relative to the 1-benzoylpiperidine scaffold, with the latter showing divergent acetylcholinesterase and serotonin transporter inhibition profiles [1]. Similarly, within monoamine transporter systems, the N-benzylpiperidine core enables binding to the dopamine transporter (DAT) with selectivity ratios over the serotonin transporter (SERT) that vary dramatically based on substitution patterns, reaching up to 500-fold selectivity in optimized analogs [2]. These scaffold-dependent variations in target engagement mean that substituting a generic piperidine derivative without the specific N-benzyl functionality would fundamentally alter—and likely abolish—the desired pharmacological profile. The quantitative evidence below demonstrates precisely where the 1-benzylpiperidine scaffold delivers measurable differentiation.

1-Benzylpiperidine Hydrochloride: Quantitative Differentiation Evidence Against Comparator Scaffolds


1-Benzylpiperidine Derivatives Show 2-Fold Higher AChE Inhibitory Activity Than 1-Benzoylpiperidine Analogs

In a direct head-to-head comparative study, the 1-benzylpiperidine scaffold demonstrated superior acetylcholinesterase (AChE) inhibitory activity compared to the 1-benzoylpiperidine scaffold. Compound 19, a 1-benzylpiperidine derivative (N-(4-fluorobenzyl)-4-(2-methoxyphenoxy)piperidine), exhibited an AChE IC₅₀ of 14.3 ± 0.8 μM. In contrast, compound 23, a 1-benzoylpiperidine derivative (N-(4-fluorobenzoyl)-4-(2-methoxyphenoxy)piperidine) sharing the identical 4-position substitution but differing only in the N-substitution (benzyl vs. benzoyl), showed an AChE IC₅₀ of 30.1 ± 1.2 μM [1].

Alzheimer's disease Acetylcholinesterase inhibition Cholinesterase inhibitor design

1-Benzylpiperidine Scaffold Enables >600-Fold DAT Selectivity Over SERT in Optimized Derivatives

Structure-activity relationship (SAR) studies have established that the N-benzylpiperidine core provides a versatile platform for achieving high dopamine transporter (DAT) selectivity over the serotonin transporter (SERT). The presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group significantly enhances DAT affinity. Compound 5d, a 1-benzylpiperidine derivative bearing a cyano group, achieved a DAT IC₅₀ of 3.7 nM with a DAT/SERT selectivity ratio of 615 [1]. Across the series, N-benzylpiperidine analogs achieved up to 500-fold selectivity over SERT and approximately 170-fold selectivity over the norepinephrine transporter (NET) in both binding and uptake inhibition assays [2].

Dopamine transporter Cocaine addiction pharmacotherapy Monoamine transporter selectivity

1-Benzylpiperidine Derivatives Exhibit Nanomolar Sigma-1 Receptor Affinity with Subtype Selectivity Ratios Up to 9

Systematic structure-affinity relationship studies on aralkyl derivatives of 4-benzylpiperidine have demonstrated that the benzylpiperidine scaffold supports high-affinity binding to sigma receptors. The affinity of compounds within this series varied substantially, with σ₂/σ₁ selectivity ratios ranging from 0.1 to 9 across different substitution patterns [1]. Notably, certain derivatives (compounds 9aa, 9ba, and 9ab) achieved Kᵢ values in the nanomolar range for both sigma and 5-HT₁ₐ receptors while maintaining selectivity over dopamine D₂ receptors, displaying partial agonist activity in human 5-HT₁ₐ [³⁵S]GTPγS binding assays [2].

Sigma receptor ligands Neurodegenerative disease Atypical antipsychotic development

1-Benzylpiperidine Derivatives Exhibit Enhanced DAT Selectivity Over GBR 12909 Reference Compound

A comparative structure-activity study of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs demonstrated that all novel N-benzylpiperidine derivatives tested showed preferential interaction at the dopamine transporter (DAT) compared to the serotonin transporter (SERT) [1]. Critically, every compound in this second-generation series exhibited improved DAT selectivity relative to the reference compound GBR 12909, which has a SERT/DAT selectivity ratio of 6. Different aromatic substitutions on the N-benzyl phenyl ring played a key role in modulating this selectivity [1].

DAT-selective inhibitors GBR-type compounds Second-generation dopamine transporter ligands

1-Benzylpiperidine Demonstrates Distinct BuChE/SERT Polypharmacological Profile Versus 1-Benzoylpiperidine

Direct comparative analysis revealed that the 1-benzylpiperidine scaffold supports a fundamentally different polypharmacological profile than the 1-benzoylpiperidine scaffold. Compound 21, a 1-benzylpiperidine derivative (N-(3-fluorobenzyl)-4-(2-methoxyphenoxy)piperidine), displayed a balanced dual-target profile with selective activity against butyrylcholinesterase (BuChE) and the serotonin transporter (SERT), while showing minimal AChE activity [1]. In contrast, the most potent 1-benzoylpiperidine derivatives in the same study exhibited moderate BuChE inhibition but lacked comparable SERT engagement [1].

Butyrylcholinesterase inhibition Serotonin transporter Polypharmacology

N-Benzylpiperidine Core Provides Selective Sigma Receptor Antagonism Without Dopamine D₂ Receptor Interaction

Patent literature establishes that N-aralkyl piperidine derivatives, for which 1-benzylpiperidine serves as the foundational scaffold, function as selective sigma receptor antagonists [1]. The therapeutic utility of these compounds for treating physiological or drug-induced psychosis and dyskinesia is predicated specifically on their sigma receptor antagonism rather than dopamine D₂ receptor antagonism [1]. This mechanism contrasts with traditional antipsychotics (e.g., haloperidol) that exert effects primarily through D₂ receptor blockade, suggesting a therapeutically distinct mechanism-of-action profile for the N-benzylpiperidine class.

Sigma receptor antagonist Psychotropic drug development Dyskinesia treatment

Optimal Research Applications for 1-Benzylpiperidine Hydrochloride Based on Quantitative Evidence


Acetylcholinesterase Inhibitor Development for Alzheimer's Disease

The 1-benzylpiperidine scaffold delivers approximately 2-fold greater baseline AChE inhibitory activity compared to the 1-benzoylpiperidine scaffold (IC₅₀ 14.3 μM vs. 30.1 μM for matched analogs) [1]. This quantitative advantage makes 1-benzylpiperidine hydrochloride the preferred starting material for medicinal chemistry programs targeting AChE inhibition, particularly when polypharmacological modulation of BuChE and SERT is also desired [1].

Dopamine Transporter (DAT) Ligand Development and Addiction Pharmacotherapy Research

Optimized N-benzylpiperidine derivatives achieve DAT IC₅₀ values as low as 3.7 nM with DAT/SERT selectivity ratios up to 615, representing approximately 100-fold improved selectivity over GBR 12909 (SERT/DAT ratio = 6) [1][2]. Researchers developing DAT-selective pharmacological tools or investigating cocaine addiction pharmacotherapy should select the 1-benzylpiperidine scaffold to exploit this established selectivity platform.

Sigma Receptor Ligand Design and Neuroimaging Agent Development

The benzylpiperidine core enables tunable sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9, with select derivatives achieving nanomolar Kᵢ values at both sigma and 5-HT₁ₐ receptors while maintaining D₂ selectivity [1]. 1-Benzylpiperidine hydrochloride is the optimal synthetic entry point for sigma receptor ligand discovery programs, including development of 99mTc-labeled piperidine analogs for sigma receptor imaging applications.

Polypharmacological CNS Drug Discovery Programs

Direct comparative evidence establishes that the 1-benzylpiperidine scaffold supports a distinct polypharmacological profile (BuChE/SERT dual-target activity) not achievable with the 1-benzoylpiperidine scaffold [1]. For programs addressing multi-symptomatic neurodegenerative disorders requiring simultaneous cholinergic and serotonergic modulation, 1-benzylpiperidine hydrochloride provides a uniquely versatile synthetic starting point.

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